

Application Note: Measuring Apoptosis Induction by Barasertib

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Compound of Interest

Compound Name: Barasertib

Cat. No.: B1683942

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Audience: Researchers, scientists, and drug development professionals.

Introduction

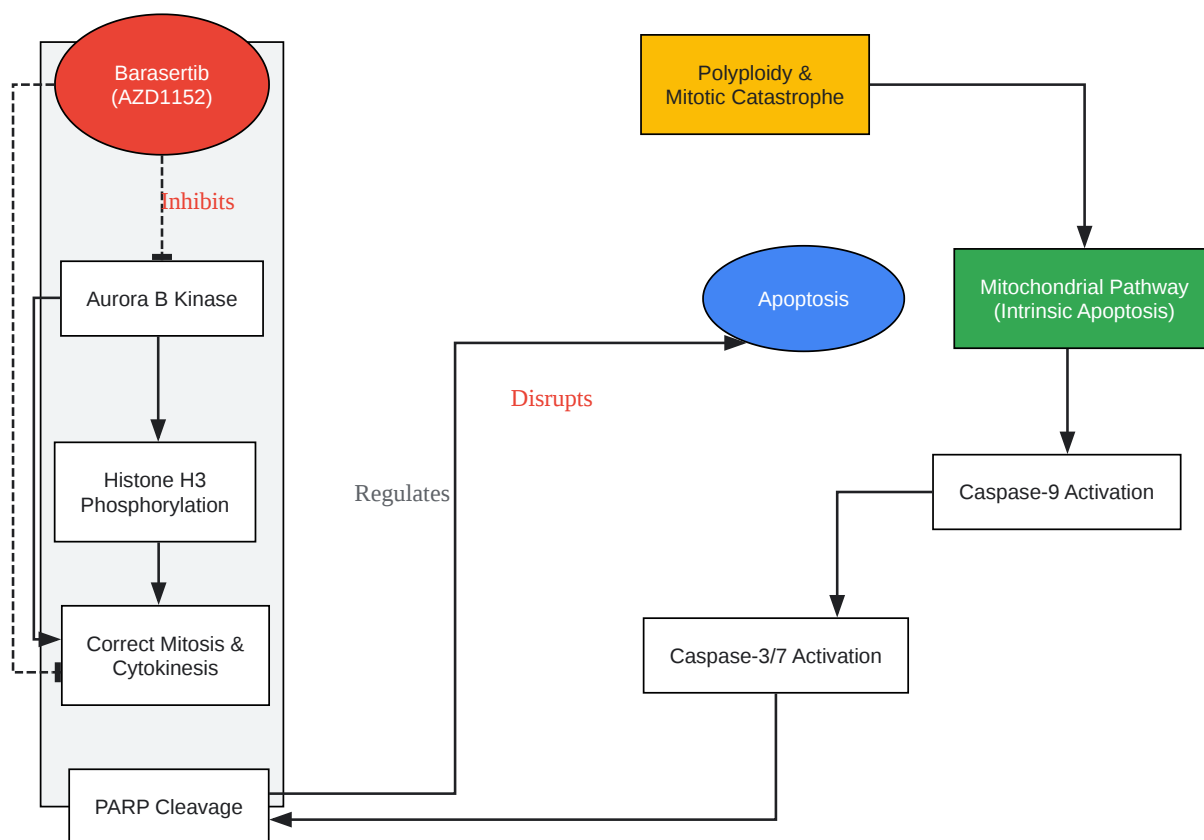
Barasertib (also known as AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] It is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[3][4] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis.[2] Inhibition of Aurora B by **Barasertib** disrupts these processes, leading to failed cell division (endoreduplication) and the formation of polyploid cells.[3][4][5] This mitotic catastrophe ultimately triggers programmed cell death, or apoptosis, making **Barasertib** a compound of interest in oncology research, particularly for hematologic malignancies and various solid tumors.[1][2][6]

This document provides detailed protocols and application notes for measuring apoptosis induced by **Barasertib** in cancer cell lines. The methodologies described herein are essential for evaluating the compound's efficacy and understanding its mechanism of action.

Mechanism of Action: Barasertib-Induced Apoptosis

Barasertib exerts its pro-apoptotic effects by inhibiting Aurora B kinase. This inhibition disrupts the chromosomal passenger complex (CPC), leading to defects in chromosome alignment and segregation during mitosis.[2] The cell cycle is arrested, often resulting in mitotic catastrophe, which can subsequently activate the intrinsic (mitochondrial) pathway of apoptosis.[7][8] This pathway involves the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, leading

to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[7][9]

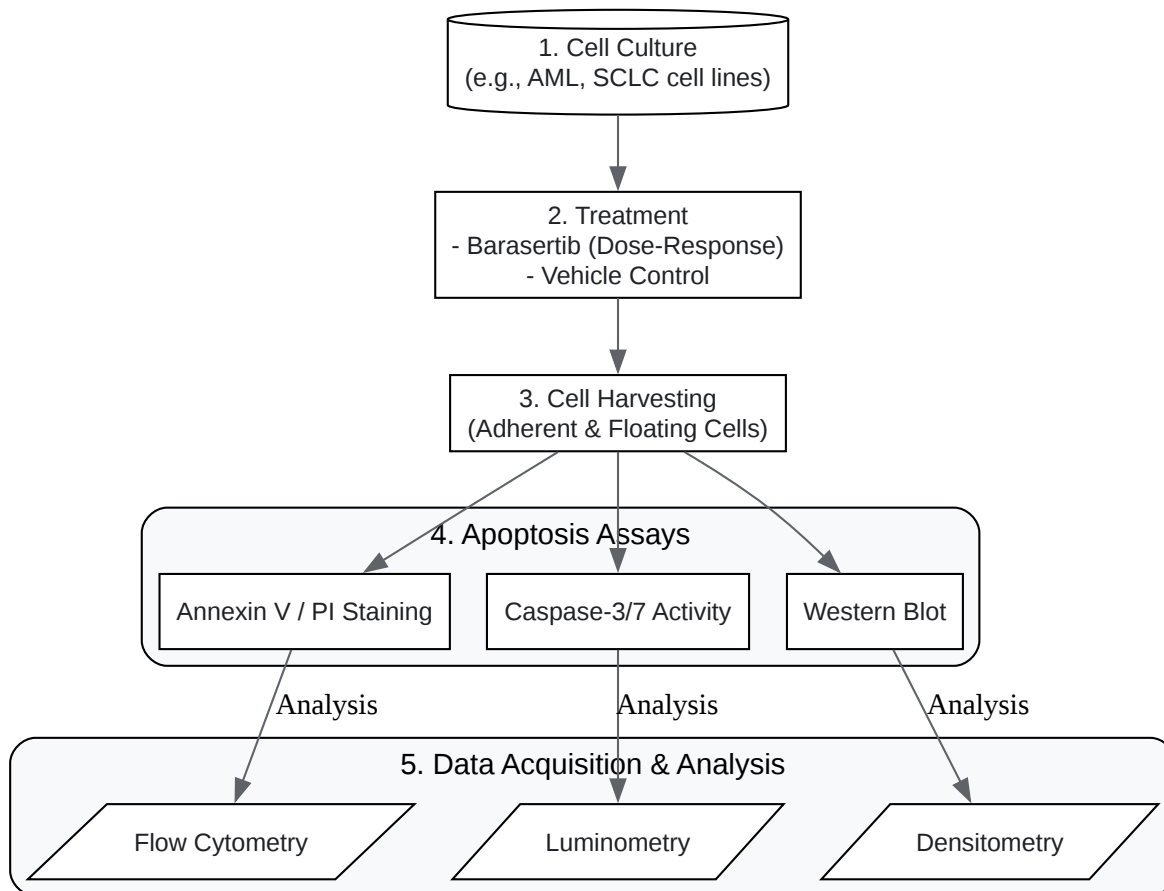


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Caption: Barasertib signaling pathway to apoptosis induction.

Experimental Workflow for Assessing Apoptosis

A typical workflow for evaluating **Barasertib**-induced apoptosis involves several key stages, from cell culture and treatment to the application of specific assays for detecting apoptotic markers.



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Caption: General experimental workflow for measuring apoptosis.

Data Presentation: Summarizing Quantitative Results

Presenting quantitative data in a clear, tabular format is crucial for comparing the effects of different **Barasertib** concentrations.

Table 1: Dose-Dependent Effect of **Barasertib** on Apoptosis in MOLM-13 Cells (48h Treatment)

Barasertib Conc. (nM)	% Apoptotic Cells (Annexin V+)[10]	Caspase-3/7 Activity (Fold Change vs. Control)[11]	Cleaved PARP (Relative Densitometry)[10]
0 (Vehicle)	5.2 ± 1.1	1.0 ± 0.2	1.0 ± 0.1
1	10.5 ± 2.3	2.5 ± 0.4	2.1 ± 0.3
3	25.8 ± 3.5	6.8 ± 0.9	5.9 ± 0.7

| 10 | 50.1 ± 4.2 | 15.2 ± 1.8 | 12.4 ± 1.5 |

Data are representative and presented as mean ± SD.

Table 2: IC50 Values for Growth Inhibition by **Barasertib** in Various SCLC Cell Lines (120h)

Cell Line	cMYC Amplification	IC50 (nM)[12]
H209	Yes	1.2
H82	Yes	3.2
H526	Yes	4.1
H69	No	110.5

| H345 | No | >1000 |

Sensitivity to **Barasertib**-induced growth inhibition correlates with cMYC amplification in Small Cell Lung Cancer (SCLC) lines.[12][13]

Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity. [14][15]

Materials:

- **Barasertib** (AZD1152)
- Cell culture medium, FBS, and supplements
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells (e.g., 5×10^5 cells/mL) in 24-well plates and allow them to adhere overnight (if applicable). [10] Treat cells with various concentrations of **Barasertib** and a vehicle control for the desired time period (e.g., 24, 48, 72 hours). [7]
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- **Washing:** Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes. [16]
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL. [16]

- Staining: Transfer 100 μL of the cell suspension ($\sim 1 \times 10^5$ cells) to a flow cytometry tube.[16]
- Add 5 μL of Annexin V-FITC to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
- Add 5 μL of Propidium Iodide (PI) staining solution.
- Add 400 μL of 1X Binding Buffer to each tube.[16]
- Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16] Viable cells are Annexin V- / PI-, early apoptotic cells are Annexin V+ / PI-, and late apoptotic/necrotic cells are Annexin V+ / PI+.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[17] The assay often uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, generates a luminescent signal proportional to the amount of caspase activity.

Materials:

- **Barasertib** (AZD1152)
- White-walled 96-well plates suitable for luminescence measurements
- Caspase-Glo® 3/7 Assay Kit (or equivalent)
- Luminometer

Procedure:

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Treat with a serial dilution of **Barasertib** and a vehicle control for the desired duration (e.g., 48 hours).[17]

- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
- Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[\[17\]](#)
- Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
- Analysis: Calculate the fold change in caspase activity by normalizing the readings from **Barasertib**-treated cells to the vehicle-treated control cells.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptosis-related proteins. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[\[10\]](#) Additionally, analyzing the levels of cleaved caspases and the balance of pro- and anti-apoptotic Bcl-2 family proteins can provide mechanistic insights.[\[9\]](#)[\[18\]](#)

Materials:

- **Barasertib** (AZD1152)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti- β -Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **Barasertib** as described previously. Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer.[\[19\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[\[19\]](#)
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[\[19\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[19\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[19\]](#)
- Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[\[19\]](#)

- Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β -Actin.[18] An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis induction.[11][18]

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